molecular formula C11H21BO2 B2651811 2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1422558-28-8

2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2651811
CAS No.: 1422558-28-8
M. Wt: 196.1
InChI Key: KAOGTTNKADLLPW-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclobutylmethyl group attached to a dioxaborolane ring, making it a versatile reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclobutylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds smoothly at room temperature or slightly elevated temperatures, yielding the desired product with high efficiency .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to minimize impurities and maximize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, esters, alcohols, alkanes, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(Cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in certain cross-coupling reactions where other similar compounds may not perform as well .

Properties

IUPAC Name

2-(cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2/c1-10(2)11(3,4)14-12(13-10)8-9-6-5-7-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOGTTNKADLLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422558-28-8
Record name 2-(cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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